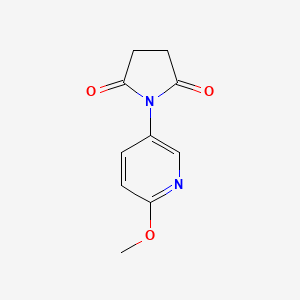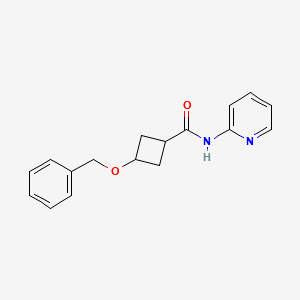
Lariat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound commonly referred to as “Lariat” is a term often used in the context of ammunition and explosives. It is not a single chemical compound but rather a mixture of various chemicals designed to create a controlled explosion. The primary components of a bullet include gunpowder, primer, and the projectile itself. . The primer is a small charge that ignites the gunpowder, and the projectile is the part that is expelled from the firearm.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gunpowder involves the careful mixing of its three main components: potassium nitrate (75% by weight), charcoal (15% by weight), and sulfur (10% by weight) . These components must be thoroughly mixed, moistened, and ground to produce a reactive mixture. The mixing process is crucial to ensure the intimate contact of the oxidizer (potassium nitrate) with the fuels (charcoal and sulfur).
Industrial Production Methods
In industrial settings, the production of gunpowder is carried out in specialized facilities where the raw materials are mixed in precise proportions. The mixture is then moistened to prevent accidental ignition and ground to a fine powder. The final product is dried and granulated to achieve the desired particle size. Modern production methods also include safety measures to prevent accidental explosions during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
Gunpowder undergoes several types of chemical reactions, primarily combustion. The key reactions include:
Oxidation: Potassium nitrate decomposes to release oxygen, which supports the combustion of charcoal and sulfur.
Reduction: Charcoal (carbon) acts as a reducing agent, reacting with oxygen to form carbon dioxide and carbon monoxide.
Substitution: Sulfur reacts with oxygen to form sulfur dioxide.
Common Reagents and Conditions
The common reagents involved in the reactions of gunpowder are potassium nitrate, charcoal, and sulfur. The conditions required for these reactions include high temperatures, which are achieved through the ignition of the primer. The primer typically contains lead styphnate, barium nitrate, and antimony sulfide, which create a spark to ignite the gunpowder .
Major Products Formed
The major products formed from the combustion of gunpowder include gases such as carbon dioxide, carbon monoxide, and sulfur dioxide, along with solid residues like potassium carbonate and potassium sulfide .
Scientific Research Applications
Gunpowder and its components have various scientific research applications:
Chemistry: Gunpowder is studied for its combustion properties and reaction mechanisms. It serves as a model system for understanding the principles of oxidation and reduction reactions.
Biology: In forensic science, gunpowder residue analysis is used to investigate firearm-related crimes.
Medicine: While gunpowder itself is not used in medicine, the principles of controlled explosions are applied in medical devices such as lithotripters, which use shock waves to break kidney stones.
Mechanism of Action
The mechanism by which gunpowder exerts its effects involves a rapid exothermic reaction. When the primer ignites the gunpowder, the potassium nitrate decomposes to release oxygen, which then reacts with the charcoal and sulfur. This reaction produces a large volume of hot gases, which rapidly expand and create pressure. This pressure propels the projectile out of the firearm. The molecular targets involved in this process are the chemical bonds within the potassium nitrate, charcoal, and sulfur molecules .
Comparison with Similar Compounds
Gunpowder can be compared with other explosive compounds such as:
Dynamite: Unlike gunpowder, dynamite contains nitroglycerin, which is a more powerful explosive.
Smokeless Powder: Modern ammunition often uses smokeless powder, which produces less smoke and residue compared to traditional gunpowder.
Flash Powder: Used in fireworks and pyrotechnics, flash powder is a mixture of an oxidizer (such as potassium perchlorate) and a fuel (such as aluminum powder).
Properties
CAS No. |
8070-94-8 |
|---|---|
Molecular Formula |
C22H34Cl2N6O2 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H20ClNO2.C8H14ClN5/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-8H,4-5,9-10H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChI Key |
OPEJREWCUYTRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl.CCNC1=NC(=NC(=N1)Cl)NC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methoxy-benzo[b]thiophene-3-sulfonyl chloride](/img/structure/B8276275.png)
![(1R,2R)-7-Cyano-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B8276281.png)



![4-((2-Cyanobenzo[d]thiazol-6-yloxy)methyl)phenylboronic acid](/img/structure/B8276306.png)



